molecular formula C11H9NO2 B6257318 1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one CAS No. 252561-45-8

1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one

Cat. No.: B6257318
CAS No.: 252561-45-8
M. Wt: 187.2
InChI Key:
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Description

1-[4-(1,3-Oxazol-5-yl)phenyl]ethan-1-one is a chemical compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a phenyl group attached to the 4-position of the oxazole ring, which is further connected to an ethan-1-one moiety. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Van Leusen Oxazole Synthesis: This method involves the reaction of a suitable ketone with an amine and a carbonyl compound to form the oxazole ring. The reaction conditions typically require heating and the use of a strong acid catalyst.

  • Biltz-Oxazole Synthesis: This method involves the cyclization of amino acids or their derivatives under acidic conditions to form oxazoles. The reaction is usually carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as oxazolone derivatives.

  • Reduction: Reduction reactions can convert the oxazole ring to other functional groups, such as amines or alcohols.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring, leading to a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution typically requires strong acids or Lewis acids, while nucleophilic substitution may involve strong bases.

Major Products Formed:

  • Oxidation: Oxazolone derivatives, hydroxylated oxazoles.

  • Reduction: Amines, alcohols.

  • Substitution: Various substituted oxazoles, depending on the substituents introduced.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Oxazole derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic applications, such as in the development of new drugs.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

  • Oxazole: The parent compound without the phenyl group.

  • 2-(4-Methoxyphenyl)oxazole: Similar structure but with a methoxy group instead of the phenyl group.

  • 4-(1,3-Oxazol-5-yl)aniline: Contains an aniline group instead of the ethan-1-one moiety.

Uniqueness: 1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the phenyl group and the ethan-1-one moiety provides distinct chemical properties compared to other oxazole derivatives.

Properties

CAS No.

252561-45-8

Molecular Formula

C11H9NO2

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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